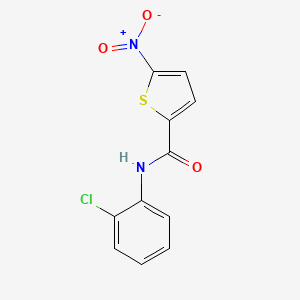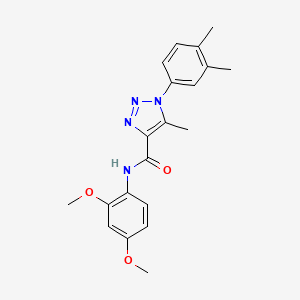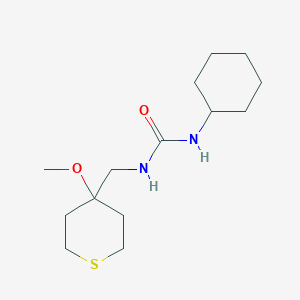![molecular formula C8H13ClN4O2 B2541351 5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride CAS No. 2138240-22-7](/img/structure/B2541351.png)
5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride is an intricate chemical compound with significant potential in various scientific fields. Its unique structure, characterized by a hexahydrofuro[3,4-c]pyrrole ring and an oxadiazole moiety, suggests diverse reactivity and utility in synthetic chemistry, biological research, and potentially even pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine often begins with the formation of the hexahydrofuro[3,4-c]pyrrole scaffold This can be accomplished through a sequence of cyclization reactions starting from readily available starting materials, under controlled temperature and pressure to ensure selectivity and yield
Industrial Production Methods
On an industrial scale, the production of this compound would necessitate optimized processes to ensure high purity and yield. This would likely involve automated multi-step synthesis using flow chemistry techniques, where reagents and intermediates are continuously processed, reducing reaction times and improving overall efficiency. Emphasis would be placed on solvent recovery and recycling to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : The furo[3,4-c]pyrrole ring can undergo oxidative transformations, potentially leading to the formation of dihydroxy derivatives.
Reduction: : Reductive conditions can open the oxadiazole ring, producing amines or other reduced products.
Substitution: : Nucleophilic or electrophilic substitution reactions are feasible at the oxadiazole nitrogen and furo[3,4-c]pyrrole ring positions.
Common Reagents and Conditions
Key reagents used include:
Oxidants: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reductants: : Sodium borohydride, lithium aluminum hydride.
Substitution Agents: : Alkyl halides, acyl chlorides, and anhydrides under basic or acidic conditions.
Major Products Formed
The primary products include:
Hydroxy derivatives: from oxidation.
Amines: from reduction.
Substituted oxadiazoles: from substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the study of ring strain, reactivity, and electronic properties in heterocyclic chemistry.
Biology
Biologically, it can be used to explore enzyme inhibition, receptor binding, and other biochemical pathways. Its interactions with biological macromolecules can provide insights into its potential as a drug candidate.
Medicine
Medically, this compound could be investigated for its therapeutic properties. Its distinct chemical framework might confer specific biological activity, making it a potential lead compound in drug discovery efforts.
Industry
Industrially, it can be applied in the development of new materials, such as polymers and composites, leveraging its unique reactivity and structural characteristics.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, influencing their activity. For instance, it may inhibit enzyme function by fitting into the active site, blocking substrate access. Alternatively, it might bind to receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Other compounds in the same chemical family include:
5-(pyrrolidin-3-yl)-1,3,4-oxadiazole-2-amine
5-[(2-oxopiperidin-3-yl)]-1,3,4-oxadiazole-2-amine
Highlighting Uniqueness
Compared to these similar compounds, 5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride stands out due to its enhanced ring stability and potential for unique biological activity. This uniqueness could translate into distinct advantages in applications ranging from synthetic chemistry to therapeutic development.
Propriétés
IUPAC Name |
5-[(3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.ClH/c9-7-12-11-6(14-7)8-3-10-1-5(8)2-13-4-8;/h5,10H,1-4H2,(H2,9,12);1H/t5-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIJTSNNTGVWKL-XMLTWROESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2(CN1)C3=NN=C(O3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC[C@]2(CN1)C3=NN=C(O3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)
![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)



![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2541277.png)


![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B2541282.png)

![3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2541285.png)
![2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2541287.png)
![1-(Morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2541289.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide](/img/structure/B2541290.png)
